
2-Amino-3-fluoro-3-methylbutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-fluoro-3-methylbutanenitrile is an organic compound with the molecular formula C5H9FN2. It is a nitrile derivative, characterized by the presence of an amino group, a fluoro substituent, and a nitrile group on a butane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-fluoro-3-methylbutanenitrile can be achieved through several methods. One common approach involves the reaction of 3-fluoro-3-methylbutanenitrile with ammonia under controlled conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-fluoro-3-methylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The fluoro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-substituted carboxylic acids, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
2-Amino-3-fluoro-3-methylbutanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-amino-3-fluoro-3-methylbutanenitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluoro substituent can enhance the compound’s binding affinity and specificity for certain biological targets, while the nitrile group can participate in various chemical transformations within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-chloro-3-methylbutanenitrile: Similar structure but with a chloro substituent instead of fluoro.
2-Amino-3-bromo-3-methylbutanenitrile: Contains a bromo substituent.
2-Amino-3-iodo-3-methylbutanenitrile: Features an iodo substituent.
Uniqueness
2-Amino-3-fluoro-3-methylbutanenitrile is unique due to the presence of the fluoro substituent, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high specificity and reactivity.
Propriétés
Numéro CAS |
79205-57-5 |
|---|---|
Formule moléculaire |
C5H9FN2 |
Poids moléculaire |
116.14 g/mol |
Nom IUPAC |
2-amino-3-fluoro-3-methylbutanenitrile |
InChI |
InChI=1S/C5H9FN2/c1-5(2,6)4(8)3-7/h4H,8H2,1-2H3 |
Clé InChI |
YOXOCQAYQCFTTK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(C#N)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


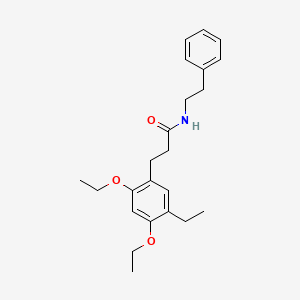


![5-(1-Dimethylarsanylsulfanyl-2-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14427462.png)
![Pyrimidine, 2,4-dimethoxy-5-[(trimethylsilyl)ethynyl]-](/img/structure/B14427469.png)
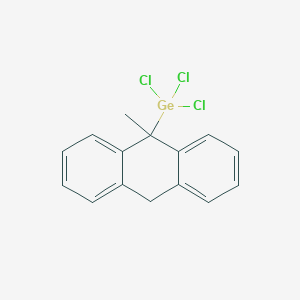

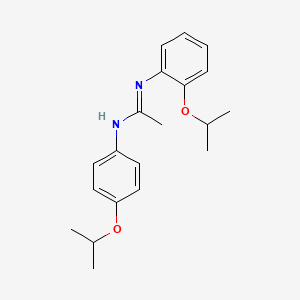
![8-Chloro-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14427495.png)
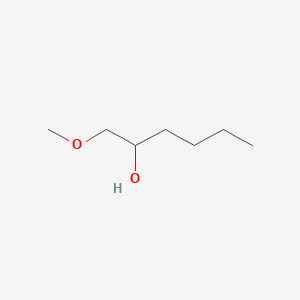

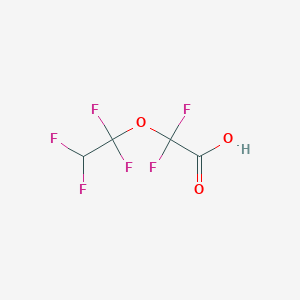
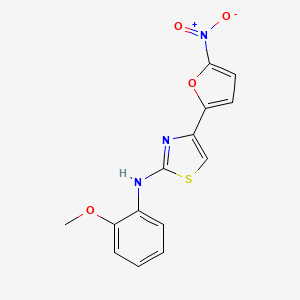
![3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione](/img/structure/B14427533.png)
